1-(1H-1,2,3-benzotriazol-1-yl)-2,3-butanedione 2-(phenylhydrazone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-1,2,3-benzotriazol-1-yl)-2,3-butanedione 2-(phenylhydrazone) is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries in organic synthesis
Vorbereitungsmethoden
The synthesis of 1-(1H-1,2,3-benzotriazol-1-yl)-2,3-butanedione 2-(phenylhydrazone) typically involves the reaction of 1H-benzotriazole with appropriate diketones and hydrazones under controlled conditions. One common method involves the reaction of 1H-benzotriazole with ethyl 2-chloroacetate in ethanol, followed by further reactions to introduce the phenylhydrazone group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(1H-1,2,3-benzotriazol-1-yl)-2,3-butanedione 2-(phenylhydrazone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(1H-1,2,3-benzotriazol-1-yl)-2,3-butanedione 2-(phenylhydrazone) has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of various heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Wirkmechanismus
The mechanism of action of 1-(1H-1,2,3-benzotriazol-1-yl)-2,3-butanedione 2-(phenylhydrazone) involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-(1H-1,2,3-benzotriazol-1-yl)-2,3-butanedione 2-(phenylhydrazone) can be compared with other benzotriazole derivatives, such as:
Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate: Known for its use in organic synthesis.
1-(1H-1,2,3-benzotriazol-1-yl)acetone: Utilized in various chemical reactions and as a synthetic intermediate.
3-(1H-1,2,3-benzotriazol-1-yl)-N’-(3,4-dimethoxybenzylidene)propanohydrazide: Explored for its biological activities.
Eigenschaften
Molekularformel |
C16H15N5O |
---|---|
Molekulargewicht |
293.32 g/mol |
IUPAC-Name |
(3E)-4-(benzotriazol-1-yl)-3-(phenylhydrazinylidene)butan-2-one |
InChI |
InChI=1S/C16H15N5O/c1-12(22)15(18-17-13-7-3-2-4-8-13)11-21-16-10-6-5-9-14(16)19-20-21/h2-10,17H,11H2,1H3/b18-15+ |
InChI-Schlüssel |
RWRXAOPQQWAWTE-OBGWFSINSA-N |
Isomerische SMILES |
CC(=O)/C(=N/NC1=CC=CC=C1)/CN2C3=CC=CC=C3N=N2 |
Kanonische SMILES |
CC(=O)C(=NNC1=CC=CC=C1)CN2C3=CC=CC=C3N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.